molecular formula C11H19N3 B13312594 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-75-4

3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13312594
CAS No.: 118430-75-4
M. Wt: 193.29 g/mol
InChI Key: UWJAHHWNHDTWOP-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine is a valuable chemical intermediate belonging to the class of substituted aminopyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to interact with diverse biological targets . This specific analogue features a cycloheptyl substituent, which can be strategically utilized to modulate the compound's lipophilicity and steric profile, thereby influencing its behavior in biological systems and synthetic pathways. As a 5-aminopyrazole, it serves as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and pharmaceutical intermediates. Research into similar compounds, such as those with cyclopropyl or cyclohexyl groups, indicates potential applications in the development of kinase inhibitors and other biologically active molecules . The compound should be handled with care, as related structures are classified as irritants to the eyes, skin, and respiratory system . This product is intended for research and development purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118430-75-4

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cycloheptyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)9-6-4-2-3-5-7-9/h8-9H,2-7,12H2,1H3

InChI Key

UWJAHHWNHDTWOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCCCC2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-75-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic compound featuring the privileged 5-aminopyrazole scaffold. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and the broader field of medicinal chemistry to present a detailed examination of its chemical properties, a plausible and detailed synthetic route, hypothesized biological activities, and a reasoned safety profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.

Introduction: The 5-Aminopyrazole Scaffold and the Significance of Cycloalkyl Moieties

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous approved drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[3][4] Within this class, the 5-aminopyrazole (5AP) substructure is a particularly versatile building block for the synthesis of a wide array of bioactive compounds.[5][6] The amino group at the 5-position provides a key site for further functionalization, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

The incorporation of cycloalkyl groups, such as the cycloheptyl moiety in the title compound, is a common strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Large, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, and the conformational restriction imposed by a cyclic system can lead to improved metabolic stability compared to their linear alkyl counterparts.

This guide focuses on 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, a molecule that combines the established pharmacological potential of the 5-aminopyrazole core with the modulatory effects of a cycloheptyl substituent.

Physicochemical Properties

A summary of the key physicochemical properties of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource
CAS Number 118430-75-4[7]
Molecular Formula C₁₁H₁₉N₃[7]
Molecular Weight 193.29 g/mol [7]
Topological Polar Surface Area (TPSA) 43.84 Ų[7]
Predicted LogP 2.4401[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 1[7]

Synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[5][6] A plausible and detailed synthetic pathway for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is outlined below, proceeding through a 3-cycloheptyl-3-oxopropanenitrile intermediate.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation Cycloheptanecarbonyl_chloride Cycloheptanecarbonyl chloride Intermediate 3-Cycloheptyl-3-oxopropanenitrile Cycloheptanecarbonyl_chloride->Intermediate Acetonitrile Acetonitrile Acetonitrile->Intermediate Acylation Base Strong Base (e.g., NaH) Base->Acetonitrile Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Intermediate Product 3-cycloheptyl-1-methyl- 1H-pyrazol-5-amine Intermediate->Product Condensation/ Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Product

Caption: Proposed two-step synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-cycloheptyl-3-oxopropanenitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Acetonitrile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF via the dropping funnel.

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the acetonitrile anion.

  • Acylation: Cool the reaction mixture back to 0 °C. Add a solution of cycloheptanecarbonyl chloride (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-cycloheptyl-3-oxopropanenitrile.

Step 2: Synthesis of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve the 3-cycloheptyl-3-oxopropanenitrile (1.0 equivalent) from the previous step in ethanol.

  • Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine.

Hypothesized Biological Activity and Mechanism of Action

While there is no specific biological data for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine in the public domain, the extensive research on the 5-aminopyrazole scaffold allows for informed hypotheses regarding its potential therapeutic applications.[5][6]

Potential as a Kinase Inhibitor

Many 5-aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][8] The 5-aminopyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Kinase_Inhibition_MoA cluster_0 Hypothesized Mechanism of Action Compound 3-cycloheptyl-1-methyl- 1H-pyrazol-5-amine Kinase Protein Kinase (e.g., CDK, BTK) Compound->Kinase Inhibits ATP binding Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Signaling Aberrant Cell Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis Inhibition leads to

Caption: Hypothesized mechanism of action as a protein kinase inhibitor.

The 3-cycloheptyl group is likely to occupy a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity. The 1-methyl group directs the substitution pattern and can influence the orientation of the molecule within the binding site.

Potential Anticancer and Anti-inflammatory Activity

Given the role of kinases in cancer and inflammation, 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is a candidate for development as an anticancer or anti-inflammatory agent.[1][8] Numerous studies have demonstrated the in vitro and in vivo efficacy of 5-aminopyrazole derivatives in various cancer cell lines and animal models of inflammation.[3][9]

In Vitro Anticancer Activity Evaluation (MTT Assay Protocol):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[6]

Safety and Toxicology

A definitive safety profile for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is not available. However, an assessment of potential hazards can be made by considering the toxicological data of related compounds.

  • Aminopyrazoles: Some aminopyrazole derivatives have been reported to cause skin and eye irritation.[10] Ingestion may be harmful.

  • Cycloheptylamine: This related compound is known to be a flammable liquid and can cause skin irritation.[11][12]

It is therefore prudent to handle 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

3-cycloheptyl-1-methyl-1H-pyrazol-5-amine represents a promising, yet underexplored, molecule at the intersection of the pharmacologically validated 5-aminopyrazole scaffold and the property-enhancing cycloalkyl moiety. Based on established synthetic methodologies and the known biological activities of related compounds, this technical guide provides a solid foundation for future research. The proposed synthetic route is robust and adaptable, and the hypothesized biological activities, particularly as a kinase inhibitor for anticancer and anti-inflammatory applications, warrant further investigation. As with any novel chemical entity, thorough experimental validation of its synthesis, biological effects, and safety profile is essential.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • El-Sayed, M. S., Abdel-Aziz, M., & Moustafa, A. H. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry, 10(4), 189-215. [Link]

  • Al-Warhi, T., Rizk, S., & El-Faham, A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

  • Romagnoli, R., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 14(5), 465. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2899, Cycloheptylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735311, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Rojas, L. J., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Rojas-Castillo/a260d3d5f1d86d6e7f1c1f516a575b6134b350f9]([Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3). [Link]

  • Castillo, J.-C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025, M1353. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3063. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 1-19. [Link]

  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(10), 1789-1808. [Link]

  • Current Status of Pyrazole and Its Biological Activities. (2015). Der Pharmacia Lettre, 7(5), 137-151. [Link]

  • Royal Society of Chemistry. (2017). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. RSC Advances, 7(63), 39851-39856. [Link]

  • Stanovnik, B., et al. (2008). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Molecules, 13(7), 1581-1595. [Link]

  • Google Patents. (2001). WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Abdellatif, K. R., et al. (2018). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Molecules, 23(9), 2174. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Retrieved from [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

  • Justia Patents. (2025). Patents Assigned to The United States as represented by the Department of Health and Human Services. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • Bakr, R. B., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 54, 833-841. [Link]

  • Google Patents. (2000). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Kamal, I., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 21. [Link]

  • Royal Society of Chemistry. (2014). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Advances, 4(104), 59943-59949. [Link]

  • Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309597, 3-Cyclohexyl-3-oxopropanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Royal Society of Chemistry. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(16), 11135-11153. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. RSC Advances, 6(10), 8443-8446. [Link]

  • Google Patents. (1988). US4728743A - Process for the production of 3-oxonitriles.
  • RACO. (2007). Studies with Arylhydrazono-3-oxopropanals:A novel route to synthesis of substituted pyrazoles, oxoalkanonitrile and glyoxalonitrile containing sulfa drug moieties. Afinidad, 64(531), 492-497. [Link]

  • National Center for Biotechnology Information. (2012). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 77(23), 10842-10850. [Link]

  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16(735). [Link]

  • Williams, K. L., & Williams, D. K. (2006). Toxicophores: investigations in drug safety. Current Opinion in Drug Discovery & Development, 9(5), 604-611. [Link]

  • Mady, M. F., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(7), 2110. [Link]

  • PubChemLite. (n.d.). 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). Retrieved from [Link]

Sources

Strategic Utilization of Pyrazole Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of modern drug discovery, pyrazole amines represent a "privileged structure" due to their unique electronic versatility. Unlike simple phenyl rings or pyridines, the aminopyrazole core offers a dynamic scaffold that functions simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA).

For the medicinal chemist, the value lies in bioisosterism :

  • Kinase Inhibition: The 3-aminopyrazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via a bidentate H-bond network.

  • Solubility Modulation: The amphoteric nature of the pyrazole ring (

    
     ~2.5 for the conjugate acid, ~
    
    
    
    for N-H deprotonation) allows for fine-tuning of physicochemical properties (logD, TPS) by N-substitution.

This guide details the structural logic, synthetic bottlenecks (specifically regiocontrol), and validation protocols required to deploy these building blocks effectively.

Structural & Electronic Landscape: The Tautomer Trap

The most critical failure mode in working with aminopyrazoles is neglecting tautomerism. A 3-aminopyrazole (unsubstituted at nitrogen) exists in equilibrium with 5-aminopyrazole.[1]

  • In Solution: The equilibrium is solvent-dependent but generally favors the 5-amino tautomer (3-substituted) in non-polar solvents, while polar protic solvents can shift this.[1]

  • In Binding Pockets: Proteins often select a specific tautomer. If your synthetic route locks the "wrong" isomer (e.g., by N-methylation), potency can drop by >100-fold.

Visualization: Tautomeric Equilibrium & Locking

The following diagram illustrates the proton transfer and how N-alkylation permanently "freezes" the electronic state.

Tautomerism T1 3-Aminopyrazole (H-Bond Donor/Acceptor) T2 5-Aminopyrazole (Steric Bulk Shift) T1->T2 Proton Transfer (Fast Equilibrium) Locked1 1-Alkyl-3-aminopyrazole (Fixed Geometry) T1->Locked1 Regioselective Alkylation (N1) Locked2 1-Alkyl-5-aminopyrazole (Steric Clash Potential) T2->Locked2 Regioselective Alkylation (N2)

Caption: The dynamic equilibrium between 3- and 5-aminopyrazoles. Alkylation locks the tautomer, defining the H-bond vector and steric profile.

Synthetic Architectures: The "Make vs. Buy" Decision

While many aminopyrazoles are commercially available, complex scaffolds require de novo synthesis to control substitution patterns.

Comparative Synthetic Routes
StrategyReaction ClassKey ReagentsRegocontrolAtom Economy
A CyclocondensationHydrazine +

-ketonitrile
Tunable (Conditions)High
B C-N CouplingHalopyrazole + AmineHigh (Pre-defined core)Moderate
C Curtius RearrangementPyrazole-COOH

Amine
High (Retains regiochem)Low (DPPA/NaN3)

Detailed Protocol: Regioselective Cyclization (Route A)

The condensation of hydrazines with


-ketonitriles (or alkoxyacrylonitriles) is the industry standard. However, it is prone to producing regioisomeric mixtures.

The Mechanism:

  • Kinetic Control (Basic, Low Temp): Favors the 5-amino-1-substituted pyrazole (nucleophilic attack of hydrazine

    
     on nitrile).[1] Correction: In many specific substrates, basic conditions favor the 3-amino isomer by directing the most nucleophilic hydrazine nitrogen to the nitrile.
    
  • Thermodynamic Control (Neutral/Acidic, Heat): Favors the 5-amino isomer (most stable).

Self-Validating Protocol: Synthesis of 1-Aryl-3-Aminopyrazoles Objective: Selective formation of the 3-amino isomer over the 5-amino isomer.[1]

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 
    -Alkoxyacrylonitrile (1.0 equiv)[1]
    
  • Base: NaOEt (Sodium Ethoxide)[2]

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation (0 min): Charge a flame-dried flask with Aryl hydrazine HCl and Ethanol (0.5 M concentration). Cool to -5°C (Ice/Salt bath). Why: Low temperature suppresses the thermodynamic equilibration to the 5-amino isomer.

  • Activation (15 min): Add NaOEt (2.5 equiv) dropwise. Stir for 15 min. The solution should turn clear/yellow.

  • Addition (30 min): Add

    
    -Alkoxyacrylonitrile slowly to maintain internal temp < 0°C.
    
  • Cyclization (2-4 h): Allow the reaction to warm only to room temperature. Monitor by LCMS.

    • Validation Check: If LCMS shows two peaks with identical Mass (M+1), regiocontrol is failing. 3-amino isomers generally elute earlier on C18 columns due to higher polarity compared to 5-amino isomers (which have internal H-bonding or steric shielding).[1]

  • Quench & Isolation: Pour into ice water. The 3-aminopyrazole often precipitates.[1] If not, extract with EtOAc.

Key Causality: The base deprotonates the hydrazine, making the terminal


 highly nucleophilic. At low temperatures, this attacks the nitrile carbon (kinetic trap) first, leading to the 3-amino product.

Medicinal Chemistry Application: Kinase Hinge Binding[4][5]

The most prolific use of aminopyrazoles is in Type I/II kinase inhibitors. The pyrazole nitrogen (N2) acts as an acceptor, and the exocyclic amine (or N1-H) acts as a donor.

Graphviz: The Hinge Interaction Model

This diagram visualizes the critical "Donor-Acceptor-Donor" motif required for high-affinity binding to the ATP pocket (e.g., CDK, JAK, Bcr-Abl).[1]

HingeBinding cluster_binding H-Bond Network Hinge Kinase Hinge Region (Glu - Met - Leu Backbone) N2 N2 (Ring Nitrogen) Acceptor Hinge->N2 H-Bond (Backbone N-H) NH_Exo Exocyclic Amine / NH Donor Hinge->NH_Exo H-Bond (Backbone C=O) Pyraz Pyrazole Core Pyraz->N2 Pyraz->NH_Exo

Caption: Bidentate binding mode of aminopyrazoles in the kinase hinge region. N2 accepts a proton from the hinge backbone; the amine donates to the backbone carbonyl.

Advanced Functionalization: Buchwald-Hartwig Coupling[1][6]

Directly coupling amines to halopyrazoles is challenging due to the poisoning of Pd catalysts by the pyrazole nitrogens.

Optimized Protocol for 4-Halopyrazoles:

  • Substrate: 1-Protected-4-iodopyrazole (Protection is mandatory to prevent catalyst sequestration).[1]

  • Catalyst:

    
     (1-2 mol%) or Pd-PEPPSI-IPr.[1]
    
  • Ligand: Xantphos or BrettPhos .[3]

    • Why: Bidentate ligands with wide bite angles (Xantphos) or bulky monophosphines (BrettPhos) prevent the formation of stable, inactive Pd-pyrazole complexes.

  • Base:

    
     (Weak base is preferred to avoid deprotection/decomposition).[4]
    
  • Solvent: Dioxane, 100°C.

Validation: Monitor the disappearance of the aryl halide. If the reaction stalls, add 1 equivalent of water (for boronic acid couplings) or switch to a precatalyst like XantPhos Pd G4 to ensure active species generation.

References

  • Fandrick, D. R., et al. (2015). "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters. Link

  • Ioannidis, S., et al. (2010).[5] "Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors."[1][5][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, X., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link

  • BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." Link

Sources

The Therapeutic Potential of 5-Aminopyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The 5-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3][4][5] Its structural rigidity, combined with a specific hydrogen-bond donor/acceptor motif (


), mimics the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors. This guide dissects the synthetic accessibility, structural pharmacology, and therapeutic applications of 5-aminopyrazoles, providing actionable protocols for their integration into drug discovery pipelines.
Structural Pharmacology: The "Privileged" Nature

The 5-aminopyrazole core (1H-pyrazol-5-amine) is not merely a scaffold; it is a bioisostere of the purine ring system found in ATP.

  • Hinge Binding: In protein kinases, the ATP-binding site contains a "hinge region" that forms hydrogen bonds with the adenine of ATP. The 5-aminopyrazole motif replicates this interaction:

    • N2 (Acceptor): Accepts a proton from the backbone amide of the hinge residue.

    • 5-

      
       (Donor):  Donates a proton to the backbone carbonyl of the hinge residue.
      
  • Tautomeric Versatility: The scaffold exists in equilibrium between three tautomeric forms, allowing it to adapt to different hydrophobic pockets, although the 1H-form is typically the bioactive conformer in kinase pockets.

Diagram 1: Kinase Hinge Binding Mechanism

The following diagram illustrates the conserved binding mode of 5-aminopyrazoles within the ATP-binding pocket of a generic kinase (e.g., CDK2 or p38 MAPK).

KinaseBinding Scaffold 5-Aminopyrazole Scaffold Hinge Kinase Hinge Region (e.g., Glu81/Leu83) Scaffold->Hinge H-Bond (Donor: -NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Van der Waals (C3/C4 Substituents) SugarPocket Ribose Binding Pocket (Solubility/Affinity) Scaffold->SugarPocket Hydrophobic Interaction (N1 Substituents) Hinge->Scaffold H-Bond (Acceptor: N2)

Caption: Schematic representation of the bidentate hydrogen-bonding network between the 5-aminopyrazole core and the kinase hinge region.

Synthetic Access: Robust Methodologies

The utility of a scaffold is defined by its synthetic accessibility. The condensation of


-ketonitriles with hydrazines remains the gold standard due to its regioselectivity and scalability.
Experimental Protocol: General Synthesis of N1-Substituted-5-Aminopyrazoles

Objective: Synthesis of 5-amino-1-phenyl-3-methylpyrazole. Scope: Applicable to various aryl-hydrazines and


-ketonitriles.[6]

Reagents:

  • 
    -ketonitrile (e.g., 3-aminocrotononitrile or benzoylacetonitrile equivalents) [1.0 eq]
    
  • Aryl Hydrazine Hydrochloride [1.1 eq]

  • Ethanol (Absolute) [Solvent][7][8][9]

  • Glacial Acetic Acid [Catalytic amount, optional]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the

    
    -ketonitrile (10 mmol) in absolute ethanol (20 mL).
    
  • Addition: Add the Aryl Hydrazine (11 mmol) slowly to the solution. If using hydrazine hydrochloride, add an equimolar amount of sodium acetate or triethylamine to liberate the free base.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The formation of the hydrazone intermediate may be observed initially, followed by cyclization.[10]
    
  • Workup:

    • Cool the mixture to room temperature.

    • If precipitate forms: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure to 20% volume, then pour into crushed ice/water (50 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Self-Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrazole C4-H proton around

      
       5.5–6.0 ppm and the broad singlet of the 
      
      
      
      group (exchangeable with
      
      
      ) around
      
      
      5.0–6.5 ppm.
Diagram 2: Synthetic Workflow (The Gewald-Type Cyclization)

SynthesisWorkflow Input1 Beta-Ketonitrile (R-CO-CH2-CN) Step1 Nucleophilic Attack (Hydrazine NH2 -> Carbonyl) Input1->Step1 Input2 Hydrazine (R'-NH-NH2) Input2->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate - H2O Step2 Cyclization (Intramolecular Attack on Nitrile) Intermediate->Step2 Tautomerization Product 5-Aminopyrazole Scaffold Step2->Product Imine-Enamine Tautomerism

Caption: Reaction pathway for the condensation of beta-ketonitriles with hydrazines to yield 5-aminopyrazoles.

Structure-Activity Relationship (SAR) & Optimization

Optimizing the 5-aminopyrazole scaffold requires precise modification of three vectors: C3, C4, and N1.

Table 1: SAR Vectors and Biological Impact
PositionChemical ModificationBiological Consequence
N1 (Nitrogen) Aryl / Heteroaryl groupsDetermines solubility and metabolic stability. Bulky groups here target the "sugar pocket" of kinases.
C3 (Carbon) Methyl / TrifluoromethylSelectivity Switch. Small alkyl groups (Me) favor CDK2; bulky groups (t-Butyl) often shift selectivity to p38 MAPK.
C4 (Carbon) Halogens / Aryl / AmidesGatekeeper Interaction. Substituents here interact with the gatekeeper residue. Introduction of amides can create additional H-bonds.
5-Amino Acylation / Urea formationModulates H-bond donor capability. Conversion to urea often increases potency against angiogenic kinases (e.g., VEGFR).
Case Study: From Scaffold to Drug (The Pyrazolo[1,5-a]pyrimidine Connection)

While 5-aminopyrazoles are potent, they are frequently used as precursors to pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib, Tozasertib).

  • Transformation: Reaction of 5-aminopyrazole with 1,3-dicarbonyls (e.g., malonaldehyde) fuses a pyrimidine ring.

  • Result: This locks the bio-active conformation, improving entropy of binding and metabolic stability.

Therapeutic Applications
A. Oncology (CDK Inhibition)

Cyclin-dependent kinases (CDKs) drive the cell cycle.[4] 5-aminopyrazoles act as ATP-competitive inhibitors.

  • Mechanism: The scaffold mimics the adenine of ATP, blocking phosphorylation of retinoblastoma protein (Rb), causing cell cycle arrest in G1/S phase.

  • Key Insight: N1-phenyl substituents with sulfonamide groups often enhance potency against CDK2/Cyclin E complexes [1].

B. Inflammation (p38 MAPK)

The p38 Mitogen-Activated Protein Kinase pathway regulates cytokine production (TNF-


, IL-1

).
  • Mechanism: 5-aminopyrazoles bind to the ATP pocket of p38

    
    .
    
  • Selectivity: A bulky substituent at C3 (e.g., t-butyl) exploits the smaller gatekeeper residue (Threonine) in p38, distinguishing it from other kinases with larger gatekeepers [2].

References
  • Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of 5-Aminopyrazoles." European Journal of Medicinal Chemistry. Link

  • Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide." BenchChem.[4] Link

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinases: 'magic bullets'?" Biochemical Journal. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Cycloheptyl-1-methylpyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioisomer Separation and Purification of 3-Cycloheptyl-1-methylpyrazole Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Directive & Executive Summary

The Challenge: The synthesis of 3-cycloheptyl-1-methylpyrazole (Target) via the condensation of methylhydrazine with a 1,3-dicarbonyl precursor (e.g., 1-cycloheptylbutane-1,3-dione or related enaminones) inherently produces a mixture of two regioisomers: the desired 3-cycloheptyl isomer and the undesired 5-cycloheptyl isomer.

The Solution: This guide provides a self-validating workflow to:

  • Diagnose: Conclusively distinguish isomers using NMR (NOESY/1H).

  • Control: Optimize reaction conditions to favor the 3-isomer.

  • Separate: Execute specific chromatographic and crystallization protocols to isolate the target.[1]

Diagnostic & Identification Guide

User Query: "I have a crude mixture. How do I definitively tell which spot on the TLC or peak in the NMR is my target (3-isomer) versus the impurity (5-isomer)?"

Technical Protocol: Structural Assignment

Do not rely solely on TLC Rf values, as they can vary based on the stationary phase. The only authoritative method is 1D NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

NMR Decision Matrix
FeatureTarget: 3-Cycloheptyl-1-methylpyrazole Impurity: 5-Cycloheptyl-1-methylpyrazole
Steric Environment N-Methyl group is far from the Cycloheptyl ring.N-Methyl group is adjacent to the Cycloheptyl ring.
NOESY Signal Strong NOE between N-Me and H-5 (pyrazole ring proton).Strong NOE between N-Me and Cycloheptyl protons .
1H NMR Shift (N-Me) Typically 3.8 – 3.9 ppm (Less shielded).Typically 3.6 – 3.8 ppm (Shielded by the bulky cycloheptyl group).[1]
13C NMR (N-Me) ~38-39 ppm.~35-37 ppm (Steric compression effect).

Expert Insight: In the 5-isomer, the steric clash between the N-methyl group and the bulky cycloheptyl ring often forces the cycloheptyl group out of planarity, shielding the N-methyl protons.

Synthesis Optimization (Upstream Control)

User Query: "My ratio is 60:40. How can I push the reaction to favor the 3-isomer before I even start purifying?"

Mechanistic Causality

The regioselectivity is determined by the initial nucleophilic attack of methylhydrazine on the 1,3-dicarbonyl substrate.

  • Methylhydrazine (

    
    ):  The terminal 
    
    
    
    is the harder, more reactive nucleophile compared to the internal
    
    
    .
  • Substrate: The carbonyl adjacent to the bulky cycloheptyl group is sterically hindered. The carbonyl distal to the cycloheptyl group is more accessible.

To favor the 3-cycloheptyl isomer, the terminal


 must attack the hindered (cycloheptyl-adjacent)  carbonyl. This is counter-intuitive kinetically but can be manipulated.[1]
Optimization Protocol
  • Solvent Switch (Fluorinated Solvents):

    • Recommendation: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) instead of Ethanol.

    • Mechanism: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD).[1] They activate the carbonyls via H-bonding. Crucially, they can selectively activate the specific tautomer of the diketone or stabilize the transition state leading to the 3-isomer [1].

  • Steric Control of Precursor:

    • If using a standard

      
      -diketone, the ratio is often poor.
      
    • Alternative: Convert the diketone to an enaminone (using DMF-DMA) before reacting with methylhydrazine. The directing group (

      
      ) strongly directs the attack, often reversing or enhancing selectivity depending on conditions.
      

Separation & Purification Workflows

User Query: "The isomers are co-eluting on my column. How do I separate them?"

Method A: Flash Chromatography (Silica Gel)

Regioisomers of pyrazoles often have very similar polarities (


 values), making standard isocratic elution ineffective.
  • Stationary Phase: High-performance Silica (20–40 µm).[1]

  • Mobile Phase Strategy:

    • Do NOT use simple Hexane/Ethyl Acetate gradients if separation is poor.[1]

    • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) (99:1 to 95:5).[1]

    • Alternative: Toluene / Acetone (Gradient 0%

      
       10% Acetone).[1] Toluene provides 
      
      
      
      -
      
      
      interactions that can differentiate the electronic surfaces of the isomers.
  • Elution Order:

    • Typically, the 3-cycloheptyl isomer (less sterically strained, more planar) is slightly less polar (Higher

      
      ) than the 5-isomer, but this can invert in DCM/MeOH. Always verify the first fraction by NMR.
      
Method B: Selective Crystallization (The "Crash Out" Method)

The 3-isomer, being less sterically crowded, often has a higher melting point and better crystal packing lattice energy than the twisted 5-isomer.

  • Solvent: Dissolve the crude oil in a minimum amount of hot Heptane or Cyclohexane .[1]

  • Process: Allow to cool slowly to Room Temperature, then to 4°C.

  • Result: The 3-cycloheptyl isomer frequently crystallizes out as a white solid, while the 5-isomer remains in the mother liquor (oil).

  • Purification: Filter and wash with cold pentane.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and purification.

G Start Start: Methylhydrazine + 1-Cycloheptyl-1,3-diketone Reaction Reaction (Solvent: EtOH vs TFE) Start->Reaction Crude Crude Mixture (Isomers 3-sub + 5-sub) Reaction->Crude Check Diagnostic Check: 1H NMR & NOESY Crude->Check Sep_Method Separation Strategy Check->Sep_Method Mixture Confirmed Isomer3 Target: 3-Cycloheptyl (NOE: N-Me <-> H-5) Isomer5 Impurity: 5-Cycloheptyl (NOE: N-Me <-> Cycloheptyl) Cryst Crystallization (Solvent: Heptane) Sep_Method->Cryst If 3-isomer is major (>70%) Chrom Chromatography (DCM/MeOH or Toluene/Acetone) Sep_Method->Chrom If ratio is ~50:50 Cryst->Isomer3 Precipitate Cryst->Isomer5 Mother Liquor Chrom->Isomer3 Fraction A (Check Rf) Chrom->Isomer5 Fraction B

Caption: Workflow for the synthesis, identification, and separation of 3-cycloheptyl-1-methylpyrazole regioisomers.

Frequently Asked Questions (FAQ)

Q1: Why does the 5-isomer form at all? A: It is a result of the competing nucleophilicity of the nitrogen atoms in methylhydrazine. While the terminal


 is more reactive, the internal 

is more basic. In neutral solvents like ethanol, the "wrong" nitrogen often attacks the "wrong" carbonyl due to subtle electronic and steric balances. Using fluorinated alcohols (TFE) can alter the hydrogen-bonding network around the diketone, favoring the formation of the 3-isomer [1].

Q2: Can I use distillation to separate them? A: Generally, no .[1] The boiling points of regioisomeric pyrazoles are typically within 2–5°C of each other.[1] Distillation usually results in a mixed fraction unless you have a high-plate-count spinning band column, which is impractical for most lab-scale syntheses.

Q3: My NMR shows a mixture, but I only see one spot on TLC. What do I do? A: This is "co-elution."[1]

  • Change the modifier: If using MeOH, switch to Acetone or Ethyl Acetate.

  • Change the pH: Add 0.1% Triethylamine (TEA) to your eluent.[1] Pyrazoles are basic; ensuring they are fully deprotonated (free base) often sharpens the peaks and improves separation.[1]

Q4: Is there a chemical way to destroy the 5-isomer? A: Not easily without affecting the 3-isomer. However, if the 5-isomer is much more sterically hindered, it may react slower in N-quaternization reactions (e.g., forming a picrate salt), but this adds steps. The best "chemical" fix is optimizing the upstream synthesis using enaminones or specific solvents.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates the use of TFE/HFIP to direct hydrazine attacks).

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles . Synlett. (Discusses steric control in pyrazole condensation).

  • Proton Magnetic Resonance Spectra of Isomeric N-Methyl-3(5)-H-pyrazoles . Journal of Organic Chemistry. (Foundational text on NMR distinction of pyrazole isomers).

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules. (Comprehensive review on pyrazole tautomerism and isomerism).

Sources

Technical Support Center: Troubleshooting Low Yields in Methylhydrazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methylhydrazine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of heterocyclic compounds using methylhydrazine. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My methylhydrazine cyclization reaction is resulting in a very low yield (<50%). What are the primary factors to investigate?

A1: Low yield is a common issue that can often be traced back to a few key areas. Systematically investigating the following factors is the most effective approach to troubleshooting:

  • Purity of Starting Materials: Ensure your substrate (e.g., 1,3-dicarbonyl compound, α,β-unsaturated ketone) and methylhydrazine are of high purity. Impurities in the substrate or degraded methylhydrazine can significantly inhibit the reaction or lead to unwanted side products.[1] Methylhydrazine can be purified by distillation, though caution is advised due to its hazardous nature.[2][3][4]

  • Reaction Time and Temperature: Many cyclization reactions with methylhydrazine are not instantaneous and may require prolonged heating to reach completion.[5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Excessively high temperatures can lead to decomposition of reactants or products.

  • Solvent Selection: The choice of solvent can dramatically influence the reaction rate and regioselectivity. While ethanol is a common solvent, aprotic dipolar solvents like DMF or NMP have been shown to give better results in some cases, particularly for the synthesis of 1,3-substituted 1-arylpyrazoles.[6]

  • Atmosphere Control: Methylhydrazine and some reaction intermediates can be sensitive to oxygen, leading to oxidative decomposition.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and improve the yield.

Q2: I am observing the formation of two or more products in my reaction mixture. How can I improve the regioselectivity of the cyclization?

A2: The formation of regioisomers is a well-known challenge in cyclizations with unsymmetrical substrates and methylhydrazine.[7] The two nitrogen atoms of methylhydrazine have different nucleophilicities, which can lead to the formation of a mixture of products. Here's how you can address this:

  • Solvent Effects: The solvent can play a crucial role in directing the regioselectivity. Fluorinated alcohols, for instance, have been used to improve regioselectivity in pyrazole formation.

  • Substituent Effects: The electronic and steric properties of the substituents on your substrate can influence which nitrogen atom of methylhydrazine preferentially attacks. Electron-withdrawing groups on the substrate can favor the attack of the more nucleophilic nitrogen of methylhydrazine.[8]

  • Catalyst Control: In some cases, the use of specific catalysts can direct the reaction towards a single regioisomer. For example, rhodium-catalyzed reactions have been developed for the synthesis of highly substituted pyrazoles with good regioselectivity.[9]

Q3: How can I minimize the formation of side products other than regioisomers?

A3: Besides regioisomers, other side products can arise from incomplete reactions or subsequent unwanted transformations.

  • Incomplete Reaction: An incomplete reaction will leave starting materials in your product mixture.[10] Ensure sufficient reaction time and optimal temperature as discussed in Q1.

  • Side Reactions of Methylhydrazine: Methylhydrazine can participate in other reactions, such as reduction of certain functional groups.[11] Understanding the full reactivity of your substrate is crucial.

  • Workup and Purification: Improper workup can lead to product loss or degradation. For instance, some products may be water-soluble, so care must be taken during aqueous extractions.[5] Purification methods like column chromatography or recrystallization are often necessary to isolate the desired product.[5][10]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and resolve low-yield issues in your methylhydrazine cyclization reactions.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials (Substrate & Methylhydrazine) start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_conditions->analyze_byproducts modify_workup Modify Workup & Purification analyze_byproducts->modify_workup yield_improved Yield Improved? modify_workup->yield_improved yield_improved->optimize_conditions No, reiterate end Successful Optimization yield_improved->end Yes

Caption: A step-by-step workflow for troubleshooting low yields.

Optimizing Reaction Parameters

The following table summarizes key experimental parameters and their potential impact on the yield of methylhydrazine cyclization reactions.

ParameterRecommended Range/ValueRationale and Potential Impact on Yield
Methylhydrazine Stoichiometry 1.1 - 2.2 equivalentsA slight to moderate excess of methylhydrazine can help drive the reaction to completion.[5]
Temperature Room Temperature to RefluxThe optimal temperature is substrate-dependent. Higher temperatures can increase the reaction rate but may also lead to decomposition.[1][5]
Solvent Ethanol, Methanol, DMF, NMP, Fluorinated AlcoholsSolvent polarity and proticity can significantly affect reaction rate and regioselectivity.[6]
Catalyst Acid (e.g., Acetic Acid), Base, or Transition Metal (e.g., Rh, Pd, Au)Catalysts can accelerate the reaction and in some cases, control regioselectivity.[1][9][12]
Reaction Time 1 - 24 hoursMonitor by TLC to determine when the starting material is consumed.[1][5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative decomposition of methylhydrazine and sensitive intermediates.[5]

Reaction Mechanism: Pyrazole Synthesis from a 1,3-Diketone

The cyclization of a 1,3-diketone with methylhydrazine is a classic method for synthesizing pyrazoles. Understanding the mechanism can help in troubleshooting.

PyrazoleSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone Nucleophilic Attack methylhydrazine Methylhydrazine methylhydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Condensation pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration

Sources

Technical Support Center: Purification of Pyrazole Amine Products from Hydrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with hydrazine impurities in their pyrazole amine products. As a residual reactant from common pyrazole synthesis routes, such as the Knorr synthesis, hydrazine is a critical process-related impurity that must be controlled to ensure the final product's purity, stability, and safety.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding hydrazine impurities in pyrazole amine synthesis.

Q1: Why is it crucial to remove residual hydrazine from my pyrazole amine product?

A1: Hydrazine is classified as a toxic and potentially carcinogenic substance.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits on such impurities in active pharmaceutical ingredients (APIs).[1][5] Beyond its toxicity, residual hydrazine can also impact the stability and reactivity of the final pyrazole amine product, potentially leading to the formation of undesired side products over time.

Q2: What are the typical sources of hydrazine contamination in pyrazole amine synthesis?

A2: The primary source of hydrazine contamination is its use as a reagent in the cyclization step of pyrazole ring formation, most notably in the Knorr pyrazole synthesis and related methods where a 1,3-dicarbonyl compound is reacted with a hydrazine derivative.[2] Incomplete reaction or inefficient purification can lead to its presence in the final product.

Q3: How can I detect and quantify the level of hydrazine impurity in my sample?

A3: Several analytical methods can be employed for the detection and quantification of hydrazine. A common and sensitive approach involves derivatization of the hydrazine followed by chromatographic analysis. For instance, hydrazine can be reacted with benzaldehyde to form benzalazine, which can then be quantified by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][7] Spectrophotometric methods, where hydrazine is derivatized to form a colored complex, are also available and offer a simpler, albeit sometimes less sensitive, alternative.[8]

Q4: What are the main strategies for removing hydrazine impurities?

A4: The primary strategies for hydrazine removal can be broadly categorized into three main approaches:

  • Chemical Scavenging: Involves the addition of a chemical reagent that selectively reacts with hydrazine to form a new compound that is more easily separated.

  • Physical Separation: Techniques such as distillation (particularly azeotropic distillation), recrystallization, and chromatography are used to separate the hydrazine from the desired pyrazole amine product based on differences in their physical properties.[9][10]

  • Acid-Base Extraction: Exploiting the basic nature of hydrazine, it can be selectively protonated and extracted into an aqueous acidic phase.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution-oriented guide to address specific challenges encountered during the purification process.

Issue 1: My final pyrazole amine product shows a persistent hydrazine signal by HPLC/GC even after standard workup.

Possible Cause & Solution Pathway

start Persistent Hydrazine Signal cause1 Incomplete Reaction or Excess Hydrazine start->cause1 cause2 Ineffective Workup start->cause2 cause3 Co-distillation or Co-crystallization start->cause3 solution1 Optimize Reaction Stoichiometry cause1->solution1 Re-evaluate molar equivalents solution2 Implement Chemical Scavenging cause1->solution2 Post-reaction quenching solution3 Modify Extraction pH cause2->solution3 Enhance partitioning solution4 Employ Azeotropic Distillation cause3->solution4 For volatile products solution5 Optimize Recrystallization Solvent System cause3->solution5 Improve selectivity solution6 Utilize Chromatographic Purification cause3->solution6 For high purity requirements

Figure 1. Troubleshooting workflow for persistent hydrazine.

  • Detailed Solution Steps:

    • Optimize Reaction Stoichiometry: Ensure you are not using a large excess of hydrazine hydrate in your reaction. While a slight excess may be necessary to drive the reaction to completion, a significant excess will complicate purification. Titrate the hydrazine solution to confirm its concentration before use.

    • Implement a Chemical Scavenger: After the reaction is complete, add a scavenger to quench any remaining hydrazine. A common and effective method is to add an aldehyde or ketone (e.g., benzaldehyde or acetone) to the reaction mixture.[2] This will form a hydrazone, which is typically easier to remove during workup or subsequent purification steps like chromatography or recrystallization.

    • Modify Extraction pH: During aqueous workup, ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) to protonate the residual hydrazine, forming a salt that will preferentially partition into the aqueous layer. Be mindful of the stability of your pyrazole amine product under acidic conditions.

    • Employ Azeotropic Distillation: For thermally stable pyrazole amines, azeotropic distillation can be an effective method for removing hydrazine. An entrainer such as aniline can be used to form a minimum-boiling azeotrope with water, which can help to carry over the hydrazine.[9][11][12][13]

    • Optimize Recrystallization: If your pyrazole amine is a solid, recrystallization is a powerful purification technique.[14] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while hydrazine or its derivatives remain in the mother liquor.

    • Chromatographic Purification: For high-purity requirements, column chromatography is often necessary.[10] Normal or reverse-phase chromatography can be effective. A polar stationary phase (silica gel) with a non-polar mobile phase is often a good starting point, as the more polar hydrazine will have a stronger affinity for the silica.

Issue 2: The use of a chemical scavenger introduces a new, difficult-to-remove impurity.
  • Possible Causes & Solutions:

    • Scavenger By-product has Similar Properties to the Product: The resulting hydrazone or other scavenger by-product may have similar polarity or solubility to your desired pyrazole amine.

      • Solution: Select a scavenger that generates a by-product with significantly different physical properties. For example, if your product is non-polar, use a scavenger that creates a highly polar by-product that can be easily removed by aqueous extraction.

    • Excess Scavenger is Present: Adding a large excess of the scavenger can lead to its own contamination of the product.

      • Solution: Use a stoichiometric amount or a slight excess of the scavenger relative to the expected amount of residual hydrazine. Monitor the quenching reaction by TLC or LCMS to determine the optimal amount of scavenger to add.

Issue 3: My pyrazole amine product is thermally unstable, precluding distillation as a purification method.
  • Solution Pathway:

    • Focus on non-thermal purification methods.

    • Chemical Scavenging: This is a highly suitable option for heat-sensitive compounds.

    • Recrystallization: If your product is a solid, this is an excellent, non-destructive purification method.

    • Chromatography: Column chromatography at room temperature is a standard and effective technique for purifying thermally labile compounds.[10]

    • Acid Addition Salt Formation: React your pyrazole amine with an appropriate acid to form a salt, which can then be selectively crystallized, leaving the hydrazine impurity in the mother liquor.[15][16] The free base can then be regenerated.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Chemical Scavenging using Benzaldehyde

This protocol describes a general procedure for quenching residual hydrazine in a reaction mixture before workup.

  • Reaction Completion: Once the pyrazole synthesis is deemed complete by an appropriate monitoring technique (e.g., TLC, LCMS), cool the reaction mixture to room temperature.

  • Scavenger Addition: For every 1 equivalent of hydrazine initially used in the reaction, add 0.1-0.2 equivalents of benzaldehyde. Note: The optimal amount may need to be determined empirically.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the benzalazine. Monitor the disappearance of the hydrazine spot by TLC or LCMS.

  • Workup: Proceed with the standard aqueous workup. The benzalazine is typically much less polar than hydrazine and will be extracted into the organic phase, from where it can be removed by chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying a solid pyrazole amine product from hydrazine impurities.

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will fully dissolve your crude product at an elevated temperature but show poor solubility for the product at room temperature or below. The hydrazine impurity should ideally remain soluble in the cold solvent.

  • Dissolution: In an appropriately sized flask, add the crude pyrazole amine product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the recrystallized product and the mother liquor by an appropriate analytical technique to confirm the removal of the hydrazine impurity.

Protocol 3: Analytical Quantification of Hydrazine by HPLC (via Derivatization)

This protocol outlines a general method for the quantification of trace hydrazine.[5][7]

  • Sample Preparation:

    • Accurately weigh a known amount of your pyrazole amine product.

    • Dissolve it in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent, such as a 1% methanolic solution of benzaldehyde, and allow it to react.[7]

  • Standard Preparation:

    • Prepare a stock solution of hydrazine (or a stable salt like hydrazine sulfate) of a known concentration.

    • Perform a serial dilution to create a series of calibration standards.

    • Derivatize the calibration standards in the same manner as the sample.

  • HPLC Analysis:

    • Inject the derivatized sample and standards onto a suitable HPLC system (e.g., a reverse-phase C18 column).

    • Use a UV detector set to the wavelength of maximum absorbance for the derivatized hydrazine (e.g., ~300 nm for 1,2-dibenzylidenehydrazine).[7]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the derivatized hydrazine against the concentration for the standards.

    • Determine the concentration of hydrazine in your sample by interpolating its peak area on the calibration curve.

IV. Data Summary

Table 1: Comparison of Hydrazine Removal Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Chemical Scavenging Highly effective for low levels of hydrazine. Can be performed in-situ.Introduces a new impurity that must be removed.Reactions with a small excess of hydrazine.
Recrystallization Can be highly effective for achieving high purity. Scalable.Product must be a solid. Requires suitable solvent system.Solid pyrazole amine products.
Azeotropic Distillation Effective for removing hydrazine and water.[9][11][12][17]Requires thermally stable product. May require specialized equipment.Thermally stable, non-polar pyrazole amines.
Column Chromatography Can achieve very high purity. Applicable to a wide range of compounds.[10]Can be time-consuming and expensive for large scales.High-value products or when high purity is critical.
Acid-Base Extraction Simple and cost-effective.Product must be stable to acidic conditions. May not be sufficient on its own.Initial purification step to reduce bulk hydrazine.

V. Safety and Handling of Hydrazine

Hydrazine is a hazardous substance and requires strict safety protocols.

  • Toxicity: Hydrazine is toxic, corrosive, and a suspected carcinogen.[4][18][19] Both acute and chronic exposure should be avoided.[18]

  • Handling: Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[18][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is a good choice), safety goggles, and a lab coat.[18][20]

  • Spills: In case of a spill, evacuate the area and follow your institution's specific spill cleanup procedures. Do not attempt to clean up a large spill of hydrazine yourself.[18]

  • Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.

By understanding the principles behind these purification techniques and following the troubleshooting guidance provided, researchers can effectively remove hydrazine impurities from their pyrazole amine products, ensuring the quality and safety of their compounds.

References

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Simpson, D. K. (1988). Safety and Handling of Hydrazine. 22nd Department of Defense Explosives Safety Seminar.
  • Hydrazine - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health.
  • Performance Chemicals Hydrazine - Safety and Handling of Hydrazine Solutions. (n.d.). Arxada.
  • Hydrazine monohydrate - Safety D
  • Matsui, F., Robertson, D. L., & Lovering, E. G. (1983). Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC. Journal of Pharmaceutical Sciences, 72(8), 948-951.
  • Wilson, R. Q., et al. (1955).
  • Olin Mathieson Chemical Corp. (1960). U.S. Patent No. 2,963,407. Washington, DC: U.S.
  • Olin Mathieson Chemical Corp. (1956). U.S. Patent No. 2,773,814. Washington, DC: U.S.
  • Nagaraju, C., Ray, U. K., Kumar, S. H., & Vidavalur, S. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 7(11), 286-294.
  • Olin Mathieson Chemical Corp. (1954). U.S. Patent No. 2,698,286. Washington, DC: U.S.
  • Wilson, R. Q., Mink, W. H., Munger, H. P., & Clegg, J. W. (n.d.).
  • European Pharmacopoeia Commission. (2010).
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. (2025). BenchChem.
  • Sojitra, C., Agarwal, S., Dholakia, C., Sudhakar, P., & Singh, K. K. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs, 56(12), 45-52.
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • Hydrazine Hydrates: Effective Solutions. (n.d.). Calca Solutions.
  • Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579-9590.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove.
  • Hydrazine hydr
  • Some commercial drugs derived from hydrazone scaffold. (2022).
  • BASF SE. (2011). WO Patent No. 2011/076,194.
  • Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. (2011). The Royal Society of Chemistry.
  • Hydrazine Replacement. (n.d.). Fineamin SWISS Chemicals.
  • BASF SE. (2011). DE Patent No. 102009060150.
  • El hajj, A., Bougrine, A.-J., & Delalu, H. (n.d.).
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018).
  • Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579-9590.
  • Hydrazine Hydrate,Corrosion Inhibitors,Oxygen Scavenger. (n.d.). Shandong Kairui Chemistry Co., Ltd.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022, May 12). Reddit.
  • Bayer AG. (1997). CN Patent No. 1036576C.
  • Mako, T. L., & Mindiola, D. J. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(46), 19639-19648.

Sources

Technical Support Center: Optimizing HPLC for Amine-Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-AMINE-TAIL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dual-Basicity" Challenge

Amine-functionalized pyrazoles present a unique chromatographic challenge due to their dual-basic nature . You are likely dealing with two distinct


 values:
  • The Pyrazole Ring: Weakly basic (

    
    ).
    
  • The Amine Side Chain: Strongly basic (

    
    ).
    

The Problem: At neutral pH (pH 6–8), the amine is fully protonated (


), while the silica surface of your column is ionized (

). This creates a strong ion-exchange mechanism that competes with the desired hydrophobic interaction, resulting in severe peak tailing (Asymmetry factor

).

This guide provides a self-validating troubleshooting protocol to resolve this specific issue.

Part 1: The Mechanism of Failure

To fix the tailing, you must visualize the microscopic interaction occurring inside your column.

Figure 1: The Silanol-Amine Interaction Mechanism The diagram below illustrates how residual silanols act as "traps" for your protonated pyrazole species.

SilanolInteraction cluster_0 The 'Silanol Trap' Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 4 Analyte Protonated Amine (R-NH3⁺) Silanol->Analyte Electrostatic Attraction (Ion Exchange) Tailing PEAK TAILING (Kinetic Lag) Analyte->Tailing Slow Desorption

Caption: At mid-pH, the electrostatic attraction between the negative silanol and positive amine causes secondary retention, manifesting as peak tailing.

Part 2: Mobile Phase Chemistry (The First Line of Defense)

The most effective way to eliminate tailing is to break the interaction shown above. You have two primary strategies: pH Suppression or Chaotropic Shielding .

Strategy A: High pH (Recommended for Hybrid Columns)

If you are using a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini), this is the gold standard.

  • Logic: At pH 11-12, the amine functional group is deprotonated (neutral). Neutral amines cannot interact with silanols.

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic: Acetonitrile (preferred over Methanol for lower backpressure).

    • Validation: Tailing factor (

      
      ) should drop to 
      
      
      
      .
Strategy B: Low pH + Chaotropes (Recommended for Standard Silica)

If you must use a standard C18 column or require low pH for stability.

  • Logic: At pH < 3, silanols are protonated (

    
    , neutral). However, the amine is still charged. To prevent repulsion or overloading, we use chaotropic salts  to disrupt the solvation shell and form tight ion pairs.
    
  • Protocol:

    • Buffer: 0.1% Trifluoroacetic Acid (TFA) OR 20-50 mM Sodium Perchlorate (

      
      ) adjusted to pH 2.5.
      
    • Warning: TFA suppresses MS signal. Perchlorate is non-volatile (UV only) and potentially explosive with organics if dried.

    • Alternative (LC-MS Friendly): 0.1% Formic Acid + 5-10 mM Ammonium Formate (The ammonium ion acts as a weak competitor for silanol sites).

Comparison of Additives
AdditiveRoleCompatibilityEfficacy for Pyrazoles
Triethylamine (TEA) Sacrificial Base (Blocks Silanols)UV OnlyHigh
TFA Ion Pairing / Low pHUV (High), MS (Low)High
Formic Acid Low pH ModifierUV / MSModerate (May still tail)
Ammonium Hydroxide High pH ModifierUV / MSExcellent (Requires Hybrid Col)
Perchlorate (

)
Chaotropic AgentUV OnlyHigh (Risk: Safety)
Part 3: Stationary Phase Selection

Not all C18 columns are equal. For amine-functionalized pyrazoles, the physical properties of the silica support are critical.

1. End-Capping is Non-Negotiable Ensure your column is "fully end-capped." This means small silyl groups (like trimethylsilane) have been reacted with the silica to cover accessible silanols.

  • Check Manufacturer Specs: Look for "Base Deactivated" or "High Coverage."

2. Charged Surface Hybrid (CSH) Technology Some modern columns (e.g., Waters CSH) introduce a slight positive charge to the particle surface.

  • Mechanism: The positive surface repels the protonated amine analyte, preventing it from getting close enough to the underlying silanols to interact. This mimics the effect of adding an amine modifier to the mobile phase.

Part 4: Troubleshooting Workflow

Follow this decision tree to diagnose and resolve persistent tailing.

Figure 2: Systematic Troubleshooting Protocol

Troubleshooting Start Start: Peak Tailing > 1.5 CheckCol Is Column Hybrid/High-pH Stable? Start->CheckCol HighPH Switch to pH 10.5 (NH4OH / NH4HCO3) CheckCol->HighPH Yes LowPH Is Detection MS or UV? CheckCol->LowPH No (Standard Silica) Result1 Check Tailing HighPH->Result1 LoadCheck Check Mass Load (Inject 1/10th conc.) Result1->LoadCheck Still Tailing UV_Path Add 0.1% TFA or 10mM TEA LowPH->UV_Path UV MS_Path Add 10mM Ammonium Formate to 0.1% Formic Acid LowPH->MS_Path MS UV_Path->LoadCheck MS_Path->LoadCheck SystemCheck Check Extra-Column Volume (Tubing/Cell) LoadCheck->SystemCheck Tailing Persists

Caption: Step-by-step logic to isolate chemical vs. physical causes of tailing.

Part 5: Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid and still see tailing. Why? A: Formic acid provides a pH of ~2.7. While this suppresses silanols, it is often not enough to fully mask the most active sites ("Type A" silanols).

  • Fix: Add 5–10 mM Ammonium Formate to the mobile phase. The ammonium ions (

    
    ) compete with your amine analyte for the remaining silanol sites, effectively shielding them.
    

Q: Can I use ion-pairing reagents for LC-MS? A: Generally, no. Reagents like TFA or Alkyl Sulfonates cause severe signal suppression in Electrospray Ionization (ESI).

  • Fix: If you must use TFA for peak shape, limit the concentration to 0.02%–0.05% and supplement with propionic acid, or switch to a high-pH method which is often more sensitive for basic compounds in positive mode ESI (

    
    ).
    

Q: How do I know if the tailing is the column or the system? A: Perform the "1/10th Injection Test." Dilute your sample 10-fold and inject.

  • If tailing improves: You were overloading the column (mass overload).

  • If tailing remains: It is a chemical interaction (silanols) or a hardware issue (dead volume).

References
  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.

  • Agilent Technologies. (2018). Troubleshooting Peak Tailing in HPLC. Agilent Technical Support Guides.

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America.

  • Neue, U. D., et al. (2001). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Journal of Separation Science.

Validation & Comparative

IR spectroscopy characteristic bands for primary amine on pyrazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for Primary Amine on Pyrazole Ring Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, particularly within kinase inhibitor development (e.g., Ruxolitinib, Crizotinib), the aminopyrazole moiety is a privileged scaffold. The exocyclic primary amine (–NH₂) often serves as a critical hydrogen bond donor in the ATP-binding pocket.

However, characterizing this group via Infrared (IR) spectroscopy presents unique challenges compared to standard anilines due to annular tautomerism (3-amino vs. 5-amino) and competitive hydrogen bonding from the pyrazole ring nitrogens. This guide provides a definitive technical comparison between aminopyrazoles and their phenyl/pyridyl analogues, offering a self-validating protocol for spectral assignment.

Comparative Analysis: Aminopyrazole vs. Alternatives

The "performance" of an IR spectrum in this context is defined by its diagnostic resolution —the ability to distinguish the exocyclic amine from the ring N-H and other interfering signals.

Table 1: Spectral Characteristic Comparison

Data synthesized from gas-phase and condensed-phase studies.

FeatureAminopyrazole (Target) Aniline (Phenyl-NH₂) Aminopyridine (Heterocyclic) Diagnostic Note

(NH₂)
3450 – 3380 cm⁻¹ 3510 – 3420 cm⁻¹3460 – 3390 cm⁻¹Pyrazole bands are typically red-shifted due to ring electron density and H-bonding.

(NH₂)
3360 – 3250 cm⁻¹ 3420 – 3340 cm⁻¹3380 – 3300 cm⁻¹Look for the characteristic "doublet" tip.
Ring

(N-H)
3200 – 2700 cm⁻¹ (Broad) AbsentAbsentCRITICAL: Only present in aminopyrazoles (if N1-unsubstituted). Often obscures C-H stretches.

(NH₂) Scissoring
1650 – 1610 cm⁻¹ 1620 – 1590 cm⁻¹1640 – 1600 cm⁻¹Strong, sharp band.[1] Often overlaps with Ring C=N.

(C-N) Exocyclic
1320 – 1260 cm⁻¹ 1335 – 1250 cm⁻¹1340 – 1280 cm⁻¹Strong intensity due to resonance interaction with the heteroaromatic ring.
H-Bonding Sensitivity High (Dimer formation) MediumHighPyrazoles form cyclic dimers in solid state, broadening bands significantly.
Mechanism of Spectral Shift
  • Electronic Effect: The pyrazole ring is

    
    -excessive (electron-rich). This increases the 
    
    
    
    -character of the exocyclic nitrogen lone pair compared to the electron-deficient pyridine ring, slightly lowering the force constant of the N-H bond compared to aniline.
  • Tautomeric Interference: Unlike aniline, N-unsubstituted aminopyrazoles exist in equilibrium. The 3-amino tautomer is generally more stable, but the rapid proton exchange can broaden the Ring N-H signal into a "continuum" band underlying the sharp –NH₂ doublet.

Experimental Protocol: Self-Validating Assignment

To ensure data integrity (Trustworthiness), use this biphasic validation workflow. This distinguishes the primary amine from amides, secondary amines, or hydroxyls.

Phase A: The "Salt Shift" Test (Differentiation from Amides)
  • Objective: Confirm the basicity of the –NH₂ group.

  • Method:

    • Record the IR spectrum of the free base (Solid/ATR).

    • Expose the sample to HCl vapor for 30 seconds or grind with 1 eq. HCl.

    • Re-record spectrum.

  • Validation Criteria:

    • Free Base: Sharp doublet at ~3400/3300 cm⁻¹.[2]

    • Salt Form: Collapse of the doublet. Appearance of broad ammonium (–NH₃⁺) band at 2600–3000 cm⁻¹ .

    • Note: Amides will NOT show this drastic shift; they may only shift slightly due to protonation at the carbonyl oxygen.

Phase B: The Deuterium Exchange (D₂O Shake)
  • Objective: Distinguish N-H/O-H bands from C-H bands.

  • Method:

    • Dissolve 5 mg of sample in dry CDCl₃ (or CCl₄). Record background.

    • Add 1 drop of D₂O, shake vigorously, and let phases separate.

    • Record spectrum of the organic layer.

  • Validation Criteria:

    • Disappearance: Bands at 3450–3200 cm⁻¹ (NH₂) and ~3100 cm⁻¹ (Ring NH) decrease or vanish.

    • Appearance: New bands appear at lower frequency (

      
      ) around 2500–2400 cm⁻¹ .
      
Visualization: Spectral Decision Logic

The following diagram illustrates the logical workflow for assigning aminopyrazole bands, ensuring high confidence in structural verification.

IR_Assignment_Flow Start Start: Unknown Spectrum (Region 3500-2500 cm⁻¹) CheckDoublet Are there two sharp peaks (Doublet) > 3200 cm⁻¹? Start->CheckDoublet PrimaryAmine Likely Primary Amine (-NH₂) CheckDoublet->PrimaryAmine Yes (Asym + Sym) SecAmine Likely Secondary Amine or Amide CheckDoublet->SecAmine No (Single Band) CheckBroad Is there a broad underlying absorption ~3200-2800 cm⁻¹? PyzRing Indicates Unsubstituted Pyrazole Ring (N-H) CheckBroad->PyzRing Yes SubstPyz Indicates N-Substituted Pyrazole (No Ring NH) CheckBroad->SubstPyz No PrimaryAmine->CheckBroad D2OTest Perform D₂O Exchange PyzRing->D2OTest SubstPyz->D2OTest ShiftYes Bands Shift to ~2500 cm⁻¹? D2OTest->ShiftYes Confirmed CONFIRMED: Aminopyrazole ShiftYes->Confirmed Yes NotLabile C-H Stretches Only (Not Amine) ShiftYes->NotLabile No

Caption: Logical workflow for distinguishing exocyclic primary amines from ring N-H vibrations and non-labile C-H bonds.

References
  • National Institutes of Health (NIH). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021).[3] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazole Amine Intermediates and Their Analysis

In the landscape of modern drug discovery and development, N-heterocycles are foundational scaffolds, and among them, pyrazole-containing compounds are exceptionally prominent.[1] Pyrazole amine intermediates are crucial building blocks for a vast array of Active Pharmaceutical Ingredients (APIs), prized for their synthetic versatility and wide-ranging biological activities.[1] The purity and quality of these intermediates directly impact the safety, efficacy, and stability of the final drug product. Therefore, the analytical methods used to characterize them are not just a quality control checkbox; they are a cornerstone of the entire development process.

This guide provides an in-depth framework for the validation of analytical methods for pyrazole amine intermediates, moving beyond a simple checklist of requirements. We will explore the causality behind experimental choices, compare the performance of key analytical techniques, and provide actionable protocols grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The objective is to demonstrate that an analytical procedure is unequivocally "suitable for its intended purpose," ensuring data integrity from the lab bench to regulatory submission.[2][4]

Part 1: Method Development - Laying a Robust Foundation

Before validation can begin, a suitable analytical method must be developed and optimized. For pyrazole amine intermediates, which are typically non-volatile and possess chromophores, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique.[5][6][7]

The primary goal of method development is to achieve adequate separation and resolution of the main analyte from any potential impurities, including starting materials, by-products, and degradation products.

Key Experimental Choices & Rationale:

  • Column Selection: A C18 column is the most common starting point due to the moderate polarity of many pyrazole derivatives.[6] The choice of a specific C18 phase (e.g., end-capped, polar-embedded) can be fine-tuned to improve peak shape, especially for the basic amine functionality.

  • Mobile Phase Composition: A gradient or isocratic mixture of acetonitrile (ACN) or methanol and water is typical.[5][6]

    • Causality: The amine group in the analyte can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Adding a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the amine, reducing this secondary interaction and resulting in sharper, more symmetrical peaks.[8]

  • Detection Wavelength (λ): The optimal wavelength is determined by running a UV-Vis spectrum of the pyrazole amine intermediate in the mobile phase. Pyrazole derivatives often exhibit strong absorbance in the 230-350 nm range.[6][9] Selecting the λmax ensures the highest sensitivity for the analyte.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6] Controlling the column temperature (e.g., 25 °C or 30 °C) is critical for ensuring reproducible retention times.

The culmination of this phase is a method that provides a sharp, symmetrical peak for the pyrazole amine intermediate, well-resolved from any other components.

Part 2: The Validation Workflow - A Self-Validating System

Method validation is the process of providing documented evidence that the developed method performs as intended. The following workflow, based on ICH Q2(R1), ensures a comprehensive evaluation.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Finalization Dev Method Development & Optimization SystemSuit System Suitability Testing Dev->SystemSuit Define Criteria Specificity Specificity & Forced Degradation SystemSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report

Caption: Workflow for Analytical Method Validation.

Specificity: Proving Unambiguous Identification

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For intermediates, this is most effectively demonstrated through forced degradation studies.

The Causality of Forced Degradation: Forced degradation, or stress testing, intentionally degrades the sample under harsh conditions to generate potential degradation products.[10] This is not to mimic long-term stability but to challenge the method's specificity.[11][12] A successful study demonstrates that the peaks of any degradants are well-separated from the analyte peak, proving the method is "stability-indicating."[11]

Experimental Protocol: Forced Degradation Studies

  • Prepare Stock Solutions: Prepare separate, accurately weighed solutions of the pyrazole amine intermediate in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions (one condition per solution):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid intermediate to 80 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: For acid and base-stressed samples, neutralize the solution before injection.

  • Analysis: Analyze an unstressed control sample and each stressed sample by the proposed HPLC method. Use a Photodiode Array (PDA) detector if available.

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Ensure there is no interference at the retention time of the main analyte.

    • Assess peak purity of the analyte peak in stressed samples using the PDA detector. The purity angle should be less than the purity threshold.

    • Aim for 5-20% degradation of the active ingredient to ensure the stress applied is adequate but not excessive.[12]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.

Experimental Protocol: Linearity

  • Prepare Standard Solutions: From a primary stock solution of the pyrazole amine intermediate, prepare a series of at least five concentrations. For an assay, this typically ranges from 80% to 120% of the target analytical concentration.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

Acceptance Criteria & Data Summary

ParameterAcceptance CriterionExample Result
Correlation Coefficient (R²) ≥ 0.9980.9995
Y-intercept Should be close to zeroy = 64011x + 174.27
Residual Plot Random distribution around zeroRandom scatter observed

Example data adapted from a study on a pyrazoline derivative.[5]

Accuracy: Closeness to the True Value

Accuracy is determined by applying the method to samples with a known concentration of the analyte and comparing the measured value to the true value. This is typically done through recovery studies.

Experimental Protocol: Accuracy (Spike/Recovery)

  • Prepare Spiked Samples: If a representative matrix (e.g., a placebo of a final formulation) is available, spike it with the pyrazole amine intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no matrix is available, this can be done by spiking a known quantity of analyte into a solution containing a known concentration.

  • Analysis: Prepare and analyze three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria & Data Summary

Spike LevelMean Recovery (%)% Relative Standard Deviation (%RSD)
80% 99.5%0.8%
100% 100.2%0.5%
120% 99.8%0.6%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision: Measuring Agreement

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels as per ICH guidelines.[2]

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst, equipment, and reagents.

  • Intermediate Precision: Measures within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day by the same analyst on the same instrument.

  • Intermediate Precision: A second analyst repeats the experiment on a different day, and if possible, on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and %RSD for each set of measurements and for all data combined.

Acceptance Criteria & Data Summary

Precision LevelMean Assay (%)% RSD
Repeatability (Analyst 1, Day 1) 100.1%0.4%
Intermediate (Analyst 2, Day 2) 99.7%0.6%
Overall (All 12 samples) 99.9%0.7%
Acceptance Criterion N/A ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

These are critical for impurity analysis but less so for the assay of the main intermediate. They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria & Data Summary

ParameterMethodAcceptance CriterionExample Result
LOD Signal-to-NoiseS/N ratio of 3:14 µg/mL
LOQ Signal-to-NoiseS/N ratio of 10:115 µg/mL

Example data adapted from a study on a pyrazoline derivative.[7]

Robustness

Robustness demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the established system suitability criteria.

Part 3: Comparative Guide to Analytical Technologies

While HPLC-UV is the primary tool for routine quantification, other techniques play a vital role, especially in impurity identification. Mass spectrometry (MS) offers unparalleled sensitivity and structural information.[13][14][15]

TechniquePrimary UseSelectivitySensitivityComplexityRationale for Pyrazole Amines
HPLC-UV/PDA Quantification, PurityGoodModerateLowIdeal for routine QC, assay, and purity testing where impurities are known. PDA provides peak purity information.
LC-MS Impurity IdentificationExcellentHighModerateThe gold standard for identifying unknown impurities and degradation products by providing molecular weight and fragmentation data.[13][16]
GC-MS Volatile ImpuritiesExcellentHighModerateBest suited for analyzing residual solvents or volatile starting materials that may be present in the intermediate.[17]

Conclusion

The validation of an analytical method for pyrazole amine intermediates is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical development. By adhering to the principles outlined in the ICH Q2(R1) guidelines and understanding the scientific rationale behind each validation parameter, researchers can build a robust, reliable, and defensible analytical procedure. A well-validated, stability-indicating method is not merely a regulatory requirement; it is a critical scientific tool that provides a deep understanding of the intermediate's chemical behavior, ensuring its suitability for the synthesis of the final API.

References

  • Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 2.3. Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Preprints.org URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Lhasa Limited URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Source: R Discovery URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Impurities Characterization in Pharmaceuticals: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Analytical Method Validation: Collation between International Guidelines Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: PMC URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as: High-Health-Hazard Solid (Irritant/Harmful) [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is limited in public registries, its structural analogs (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) and functional groups dictate a strict safety posture.[1]

This compound contains a primary amine on a pyrazole ring with a lipophilic cycloheptyl group .[1] This combination presents three distinct risks:

  • Chemical Burns/Irritation: The amine functionality is basic and nucleophilic, capable of causing severe eye irritation (H319) and skin irritation (H315).[1]

  • Enhanced Dermal Absorption: The cycloheptyl moiety increases lipophilicity compared to smaller analogs, potentially facilitating transport across the stratum corneum (Skin Absorption Risk).[1]

  • Respiratory Sensitization: Pyrazole amines are frequent sensitizers; inhalation of dust must be strictly prevented.[1]

Core Directive: Handle all solid powders of this class inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]

Part 2: Hazard Analysis & PPE Logic[1][2]

The following Personal Protective Equipment (PPE) requirements are derived from the Occupational Exposure Banding (OEB) principle. Since a specific Occupational Exposure Limit (OEL) is undefined, we default to Band 3/4 (Potent/Toxic) containment strategies.[1]

Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • The "Why": Standard safety glasses are insufficient.[1] As a basic amine, this compound can cause rapid saponification of fatty tissues in the eye (corneal damage) upon contact.[1] Dust particles can bypass side-shields of standard glasses.[1]

  • Causality: If the solid becomes airborne or splashes in solution, the alkaline nature requires a sealed barrier to prevent immediate ocular injury.[1]

Hand Protection (Glove Selection)
  • Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • Secondary Layer (Double-Gloving): Required during synthesis or prolonged handling.[1]

  • The "Why":

    • Latex is forbidden: Amines can act as curing agents or permeators for natural rubber latex, degrading the glove matrix.[1]

    • Permeation Logic: The cycloheptyl group adds organic character, making the molecule soluble in skin oils and organic solvents.[1] Double-gloving creates a "sacrificial layer"—if the outer glove is contaminated, it can be stripped without exposing the skin.[1]

Respiratory Protection
  • Primary Control: Engineering Control (Fume Hood).

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator (Fit-tested).[1]

  • The "Why": The solid is likely a fine crystalline powder.[1] Inhalation triggers the H335 hazard (Respiratory Irritation).[1][2][3] Systemic absorption via the lungs is rapid for this molecular weight (~193 g/mol ).[1]

Part 3: Operational PPE Matrix

Operation ScenarioRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
1.[1][2] Weighing / Solid Transfer Fume Hood (Sash <18") Double Nitrile (4 mil)Splash GogglesLab Coat + Tyvek Sleeves
2.[1] Solubilization (Organic Solvents) Fume Hood Double Nitrile (Change immediately on splash)Splash GogglesLab Coat (Buttoned)
3.[1] Instrument Analysis (NMR/LCMS) General Lab VentilationSingle NitrileSafety Glasses w/ Side ShieldsLab Coat
4.[1] Spill Cleanup (Solid) P100 Half-Face RespiratorDouble Nitrile or Silver Shield®Splash GogglesTyvek Coverall

Part 4: Workflow Visualization

Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

RiskAssessment Start Start: Handling 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution DustRisk Risk: Inhalation & Dust Contact Solid->DustRisk SplashRisk Risk: Skin Absorption & Eye Burn Solution->SplashRisk HoodReq Requirement: Fume Hood or Powder Enclosure DustRisk->HoodReq PPE_Solid PPE: Goggles + Double Nitrile + Tyvek Sleeves HoodReq->PPE_Solid GloveCheck Check Solvent Compatibility (DMSO/MeOH?) SplashRisk->GloveCheck PPE_Liquid PPE: Goggles + Chem-Resistant Gloves GloveCheck->PPE_Liquid

Caption: Decision logic for PPE selection based on physical state, prioritizing inhalation control for solids and permeation resistance for solutions.

Gowning & De-Gowning Protocol

Proper removal of PPE is critical to prevent secondary contamination (touching the outside of a contaminated glove to bare skin).[1]

Gowning Start Start: Entry Step1 1. Inspect Lab Coat (Check for tears) Start->Step1 Step2 2. Don Goggles (Adjust seal) Step1->Step2 Step3 3. Don Inner Gloves (Under cuff) Step2->Step3 Step4 4. Don Outer Gloves (Over cuff) Step3->Step4 Work PERFORM WORK Step4->Work Exit1 5. Remove Outer Gloves (Beak method) Work->Exit1 Exit2 6. Remove Goggles (Handle by strap) Exit1->Exit2 Exit3 7. Remove Inner Gloves Exit2->Exit3 Wash 8. Wash Hands (Soap + Water) Exit3->Wash

Caption: Sequential gowning and de-gowning workflow designed to minimize skin contact with potentially contaminated outer surfaces.[1][4]

Part 5: Decontamination & Disposal[1][6]

Decontamination of Surfaces

Because this compound is an amine (basic) , standard water washes may not effectively solubilize residues.[1]

  • Acidic Neutralization: Wipe contaminated surfaces with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to protonate the amine, converting it into a water-soluble salt.[1]

  • Solvent Wash: Follow with an ethanol or isopropanol wipe to remove the lipophilic cycloheptyl residues.[1]

  • Final Rinse: Finish with soap and water.[1][5]

Waste Disposal[1][4][5][6][9]
  • Segregation: Do NOT mix with oxidizing agents (e.g., peroxides, nitric acid) in the waste stream.[1] Amines + Oxidizers can result in exothermic reactions or the formation of toxic N-oxides/nitro compounds.[1]

  • Classification: Dispose of as "Hazardous Organic Waste - Basic/Amine."

Part 6: References

  • PubChem. (2023).[1] Compound Summary: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analogous Structure).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.